Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition
Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core mechanisms of Veliparib (ABT-888), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. Veliparib's role in disrupting DNA repair pathways has positioned it as a significant agent in oncology research, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging therapies. This document provides a detailed overview of its mechanism of action, quantitative inhibitory data, experimental protocols, and the signaling pathways it modulates.
Introduction to Veliparib and PARP Inhibition
The PARP family of proteins comprises over 15 enzymes involved in various cellular processes, including DNA repair, cell cycle regulation, and transcription.[1] PARP-1 is the most abundant and well-characterized member, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[2][3]
Veliparib is a small-molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2.[1][4][5] By blocking PARP, Veliparib prevents the repair of SSBs.[1] These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This concept, where the simultaneous loss of two pathways leads to cell death while the loss of either one alone is viable, is known as synthetic lethality.[1][5]
Chemical and Physical Properties
Veliparib is a benzimidazole derivative with potent, orally bioavailable PARP inhibitory activity.[6]
| Property | Value | Source |
| Chemical Name | 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | [1][4][6] |
| Molecular Formula | C₁₃H₁₆N₄O | [6] |
| Molecular Weight | 244.29 g/mol | [6][7] |
Mechanism of Action
Veliparib functions primarily as a catalytic inhibitor of PARP-1 and PARP-2.[1][4][7][8][9] It competes with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzymes, thereby preventing the synthesis of PAR chains.[2][3]
A key aspect of PARP inhibitor mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of a break.[2][10][11] These trapped PARP-DNA complexes are considered more cytotoxic than the unrepaired SSBs alone, as they can physically obstruct DNA replication and transcription.[10][12] Compared to other clinical PARP inhibitors like niraparib and olaparib, veliparib is considered a potent catalytic inhibitor but a relatively weak PARP trapper.[1][10][11]
The inhibition of PARP by Veliparib leads to the potentiation of DNA-damaging agents like chemotherapy and radiation.[12][13] By preventing the repair of DNA lesions induced by these agents, Veliparib enhances their cytotoxic effects.[12]
Quantitative Data
Inhibitory Activity of Veliparib
Veliparib demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes in cell-free assays.
| Target | Parameter | Value (nM) | Assay Type | Source |
| PARP-1 | Kᵢ | 5.2 | Cell-free | [1][4][7][8][9] |
| PARP-2 | Kᵢ | 2.9 | Cell-free | [1][4][7][8][9] |
| PARP-1 | IC₅₀ | 1.42 | Cell-free (Transcreener) | [14] |
| PARP-2 | IC₅₀ | 1.5 | Cell-free (Transcreener) | [14] |
| PARP Activity | EC₅₀ | 2 | C41 Cells | [7][9] |
In Vitro Cellular Activity
The cytotoxic effect of Veliparib as a single agent is often modest, but it significantly enhances the effects of DNA-damaging agents.
| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Source |
| Jurkat | Cell Viability (MTS) | 3 | Single agent, 96 hrs | [8] |
| A4-Fuk | Growth Inhibition | 43.57 | Single agent | [7] |
| JVM-2 | Growth Inhibition | 42.92 | Single agent | [7] |
| MOLT-4 | Growth Inhibition | 42.25 | Single agent | [7] |
| NTERA-2 CisR | Cell Viability | Not specified | Synergistic with cisplatin (0.1 µg/ml) and veliparib (75 µM) | [15] |
Experimental Protocols
Cell-Free PARP Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of Veliparib against purified PARP-1 and PARP-2 enzymes.
Methodology:
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[7]
-
Reaction Mixture: In a 96-well plate, combine the assay buffer with 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (slDNA, to activate PARP), and 1.5 µM [³H]NAD⁺ (the radiolabeled substrate).[7][9]
-
Compound Addition: Add serial dilutions of Veliparib or a vehicle control to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant PARP-1 (e.g., 1 nM) or PARP-2 (e.g., 4 nM) enzyme.[7][9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a potent PARP inhibitor at a high concentration, such as 1.5 mM benzamide.[7][9]
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated histones.
-
Detection: After washing away unincorporated [³H]NAD⁺, measure the radioactivity of the captured PARylated histones using a microplate scintillation counter.[7][9]
-
Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines the use of a luminescent assay to measure the effect of Veliparib, alone or in combination with other agents, on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of Veliparib, a DNA-damaging agent (e.g., cisplatin), or a combination of both.[15] Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified duration, typically 72 hours.[15]
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo™, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[15]
-
Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.[15]
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the relative cell viability and calculate IC₅₀ values.
Signaling Pathways Modulated by Veliparib
Disruption of Base Excision Repair
Veliparib's primary mechanism involves the direct inhibition of PARP-1 and PARP-2, which are essential for the Base Excision Repair (BER) pathway that resolves single-strand DNA breaks.
Synthetic Lethality in HR-Deficient Cells
The clinical efficacy of PARP inhibitors like Veliparib is most pronounced in tumors with a pre-existing defect in the Homologous Recombination (HR) repair pathway, a prime example of synthetic lethality.
Conclusion
Veliparib is a potent catalytic inhibitor of PARP-1 and PARP-2, disrupting the repair of single-strand DNA breaks. This mechanism not only forms the basis for its single-agent activity in tumors with homologous recombination deficiencies through synthetic lethality but also establishes its role as a powerful sensitizer to chemotherapy and radiation. While its PARP-trapping potential is less pronounced than other inhibitors, its well-characterized inhibitory profile and oral bioavailability have made it a valuable tool in numerous clinical trials.[1][4][5][16][17][18] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PARP inhibition.
References
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- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Veliparib - Wikipedia [en.wikipedia.org]
- 6. Veliparib | C13H16N4O | CID 11960529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 12. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmadive.com [biopharmadive.com]
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